![molecular formula C8H15Cl2N2OP B2466436 (5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride CAS No. 2551117-90-7](/img/structure/B2466436.png)
(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride
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Overview
Description
(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by the presence of a dimethylphosphoryl group attached to a pyridine ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with dimethylphosphoryl chloride, followed by the addition of methanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphoryl oxides, while reduction reactions may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylphosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,2’-Dipicolylamine: Similar in structure but lacks the dimethylphosphoryl group.
N,N-Di-2-picolylamine: Contains two pyridine rings but differs in the substitution pattern.
2-Pyridinecarboxaldehyde: A precursor in the synthesis of the compound but lacks the methanamine group.
Uniqueness
(5-Dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in research and industrial applications, offering advantages over similar compounds in terms of stability and reactivity .
Biological Activity
(5-Dimethylphosphorylpyridin-2-yl)methanamine; dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dimethylphosphoryl group attached to a pyridine ring and a methanamine moiety . This unique structure enhances its lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological targets.
The biological activity of (5-Dimethylphosphorylpyridin-2-yl)methanamine; dihydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The dimethylphosphoryl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity and affecting various biochemical pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways.
- Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways.
- Induction of Apoptosis : There is potential for triggering programmed cell death in cancer cells through activation of apoptotic pathways.
Biological Activities
Research indicates that (5-Dimethylphosphorylpyridin-2-yl)methanamine; dihydrochloride exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown significant antibacterial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
- Antitumor Effects : Studies suggest potential antiproliferative activity against cancer cell lines, including HeLa and A549 cells.
- Enzyme Interaction Studies : Quantitative structure-activity relationship (QSAR) studies indicate that the dimethylphosphoryl group enhances binding affinity to target proteins.
Case Studies
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Antibacterial Activity :
- A study demonstrated that derivatives of dimethylphosphoryl compounds exhibited considerable antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by antibiotic-resistant pathogens.
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Anticancer Potential :
- In vitro studies revealed that (5-Dimethylphosphorylpyridin-2-yl)methanamine; dihydrochloride could induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
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Mechanistic Insights :
- Research employing techniques such as molecular docking has provided insights into how the compound interacts with specific proteins, guiding future drug design efforts.
Data Table: Biological Activities Overview
Properties
IUPAC Name |
(5-dimethylphosphorylpyridin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N2OP.2ClH/c1-12(2,11)8-4-3-7(5-9)10-6-8;;/h3-4,6H,5,9H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLINZNLCWGBZBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CN=C(C=C1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N2OP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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